molecular formula C8H5F2N B1294410 2,6-Difluorophenylacetonitrile CAS No. 654-01-3

2,6-Difluorophenylacetonitrile

Cat. No. B1294410
CAS RN: 654-01-3
M. Wt: 153.13 g/mol
InChI Key: GVAYBGQTAADLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorophenylacetonitrile is a chemical compound that is part of the broader class of organic compounds known as nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group. The specific structure of 2,6-difluorophenylacetonitrile includes a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and an acetonitrile group attached to the phenyl ring.

Synthesis Analysis

The synthesis of related difluorophenylacetonitrile derivatives can be achieved through various methods. For instance, 2,4-difluorophenylacetonitrile was synthesized from 2,4-difluorobenzaldehyde using a one-pot process involving reduction, chlorination, and cyanation steps . Although the paper does not directly discuss the synthesis of 2,6-difluorophenylacetonitrile, similar synthetic strategies could potentially be applied with appropriate substitutions on the benzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-difluorophenylacetonitrile has been studied using spectroscopic techniques. For example, the microwave spectrum of 2,6-difluorobenzonitrile, a closely related molecule, has been analyzed to determine its rotational and centrifugal distortion constants, providing insights into the molecular geometry and electronic distribution .

Chemical Reactions Analysis

The reactivity of difluorophenylacetonitrile derivatives can be quite diverse. For instance, difluoro(trimethylsilyl)acetonitrile, a silicon reagent, was prepared and used in fluoroalkylation reactions with various substrates under different conditions . Additionally, the reaction kinetics and mechanisms of pentafluorophenylacetonitrile with guanidine-like bases have been studied, revealing the formation of dimers and oligomers . These studies suggest that the reactivity of 2,6-difluorophenylacetonitrile could also be explored in the context of forming new chemical bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluorophenylacetonitrile can be inferred from studies on similar compounds. For example, the spectroscopic investigation of 2,6-difluorophenylacetylene-amine complexes revealed the presence of hydrogen bonding and lone-pair interactions, which are significant in determining the physical properties such as boiling point, solubility, and stability . The presence of fluorine atoms is known to influence the acidity and electronegativity of the compound, which in turn affects its reactivity and interactions with other molecules.

Safety And Hazards

2,6-Difluorophenylacetonitrile is considered hazardous. It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2-(2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAYBGQTAADLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215708
Record name (2,6-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenylacetonitrile

CAS RN

654-01-3
Record name 2,6-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-difluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Difluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Difluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Difluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Difluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Difluorophenylacetonitrile

Citations

For This Compound
5
Citations
YM Loksha, EB Pedersen, P La Colla… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A facile and novel synthetic route to MC-1220 was achieved by condensation of 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (1) with the sodium salt of 2,6-difluorophenylacetonitrile, …
Number of citations: 6 pubs.rsc.org
YM Loksha, EB Pedersen, R Loddo… - Archiv der …, 2016 - Wiley Online Library
Some novel MC‐1220 analogs were synthesized by condensation of 4,6‐dichloro‐N‐methylpyrimidin‐2‐amine derivatives (1a,b and 15) and/or 4‐chloro‐6‐methoxy‐N,N,5‐…
Number of citations: 6 onlinelibrary.wiley.com
N Gerasimchuk, L Goeden, P Durham, C Barnes… - Inorganica Chimica …, 2008 - Elsevier
A series of new disubstituted halogenated arylcyanoximes was synthesized using nitrosation reaction of the respective phenylacetonitriles by CH 3 –ONO at room temperature in …
Number of citations: 38 www.sciencedirect.com
G Sbardella, A Mai, M Artico… - Antiviral Chemistry …, 2001 - journals.sagepub.com
Several 5-alkyl, 5-alkenyl, 5-iso-alkyl, 5-halo, 5-aminomethyl and 5-carboxy derivatives of S-DABOs (dihydro-alkyl (or cyclo-alkyl)thio-benzyloxopyrimidines), DATNOs (dihydro-…
Number of citations: 44 journals.sagepub.com
L Wang, P Zheng, W Zhang, M Xu, K Jia… - Materials Today …, 2018 - Elsevier
Excessive level of heavy metals results in serious health and environmental issues. Therefore, an efficient and real-time detection of trace amount of heavy metals is indispensable. In …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.